molecular formula C7H12ClNO2 B15234681 cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl

cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl

Cat. No.: B15234681
M. Wt: 177.63 g/mol
InChI Key: DKXUTVCDDGFMPM-YAFCINRGSA-N
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Description

cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods: While specific industrial production methods for cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction involving this compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxetanyl nitriles, and cyclopentenes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of spirocyclic oxetanyl nitriles leads to the formation of 3-azabicyclo[3.1.1]heptanes .

Scientific Research Applications

cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.

Medicine: In medicinal chemistry, cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is explored for its potential as a drug candidate. Its unique structure can be modified to enhance its pharmacological properties, such as metabolic stability and lipophilicity .

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1R,2S,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1

InChI Key

DKXUTVCDDGFMPM-YAFCINRGSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]2[C@@H]1C2)C(=O)O.Cl

Canonical SMILES

C1CNC(C2C1C2)C(=O)O.Cl

Origin of Product

United States

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